molecular formula C19H19N5O2S B4810502 N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide

Cat. No.: B4810502
M. Wt: 381.5 g/mol
InChI Key: MYPABDSPDSZGOU-UHFFFAOYSA-N
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Description

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and the benzamide moiety. Common reagents used in these reactions include hydrazine, phenylhydrazine, and benzoyl chloride. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide can be compared with other similar compounds, such as:

    N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)propionamide: This compound has a propionamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c20-16(25)13-27-19-23-22-17(24(19)15-9-5-2-6-10-15)11-12-21-18(26)14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPABDSPDSZGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
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N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
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N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
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N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
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N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Reactant of Route 6
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N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide

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